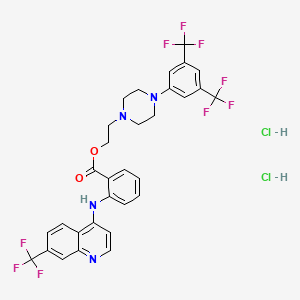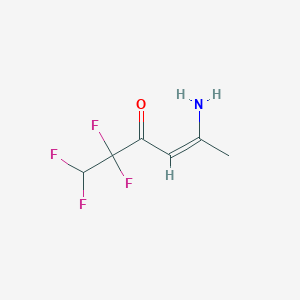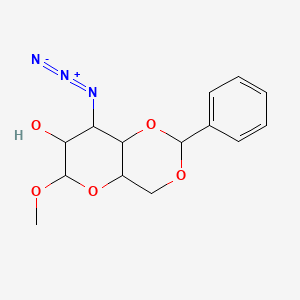
Agn-PC-00efma
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-00efma is a chemical compound with the molecular formula C14H17N3O5 . It contains a total of 41 bonds, including 24 non-hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 positively charged nitrogen, 1 hydroxyl group, 1 secondary alcohol, and 4 aliphatic ethers
Métodos De Preparación
The synthesis of Agn-PC-00efma involves several steps. One common method includes the use of emulsification and nanoprecipitation techniques. These methods involve varying the polymer and tensoactive concentrations, the organic solvent fraction, and the sonication amplitude . Additionally, the preparation process can be adjusted to yield nanoparticles with specific characteristics while maintaining reproducible results . Industrial production methods may involve scaling up these laboratory techniques to produce larger batches of the compound.
Análisis De Reacciones Químicas
Agn-PC-00efma undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with increased oxygen content, while reduction reactions may result in the removal of oxygen atoms .
Aplicaciones Científicas De Investigación
Agn-PC-00efma has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used in the development of new drugs or as a tool for studying biological processesIn industry, it can be used in the production of advanced materials or as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of Agn-PC-00efma involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Agn-PC-00efma can be compared with other similar compounds, such as AGN-PC-0CUK9P and various nitrogen-rich Ag-N compounds. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, AGN-PC-0CUK9P has shown high affinity for both RET and VEGFR2 receptors, making it a potential dual inhibitor for kinase and angiogenesis activity .
Propiedades
Número CAS |
20379-52-6 |
|---|---|
Fórmula molecular |
C14H17N3O5 |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
8-azido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C14H17N3O5/c1-19-14-11(18)10(16-17-15)12-9(21-14)7-20-13(22-12)8-5-3-2-4-6-8/h2-6,9-14,18H,7H2,1H3 |
Clave InChI |
RNDFEGLTMSTFOF-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)
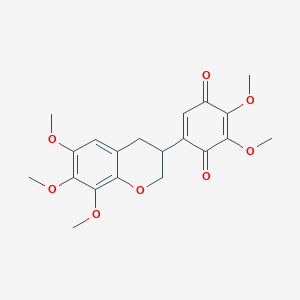
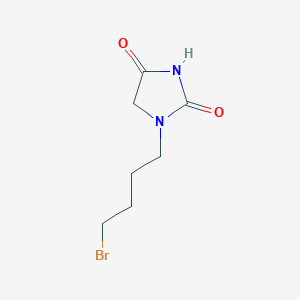


![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14143926.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-propylbenzoic acid](/img/structure/B14143940.png)
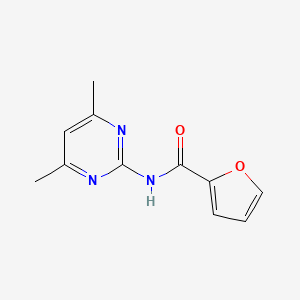
![6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14143945.png)
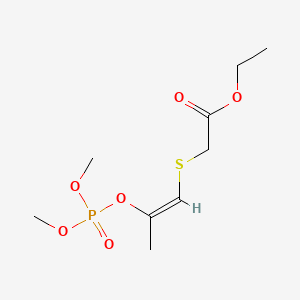

![(3aR,6aS)-5-(5-chloro-2-methylphenyl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14143956.png)
